3-(Ethenesulfonyl)benzonitrile
Overview
Description
3-(Ethenesulfonyl)benzonitrile is a chemical compound that belongs to the class of benzonitriles. It is characterized by the presence of an ethenesulfonyl group attached to the benzene ring, along with a nitrile group. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenesulfonyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
C6H5CN+CH2=CHSO2Cl→C6H4(SO2CH2=CH)CN+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethenesulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the electrophile used.
Scientific Research Applications
3-(Ethenesulfonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethenesulfonyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the ethenesulfonyl group, making it less reactive in certain chemical reactions.
3-(Vinylsulfonyl)benzonitrile: Similar structure but with a vinyl group instead of an ethenesulfonyl group.
4-(Ethenesulfonyl)benzonitrile: Positional isomer with the ethenesulfonyl group at the para position.
Uniqueness
3-(Ethenesulfonyl)benzonitrile is unique due to the presence of both the ethenesulfonyl and nitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-ethenylsulfonylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-2-13(11,12)9-5-3-4-8(6-9)7-10/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFLDUNTGJPMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-94-0 | |
Record name | 3-(ethenesulfonyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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